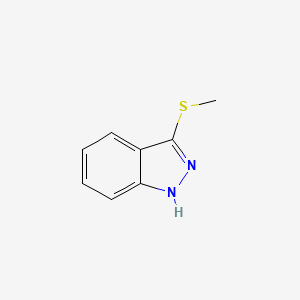

3-(methylthio)-1H-indazole

Description

Contextual Significance of the Indazole Heterocycle in Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in the fields of medicinal and organic chemistry. irma-international.orgaustinpublishinggroup.com Recognized as a "privileged structure," the indazole scaffold is a key component in a multitude of compounds exhibiting a wide array of biological activities. pnrjournal.com Its versatility stems from its unique chemical properties and the existence of two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov This structural flexibility allows for diverse substitutions, leading to a vast library of derivatives with significant pharmacological potential. pnrjournal.comnih.gov

The significance of the indazole nucleus in the pharmaceutical industry is underscored by its presence in numerous commercially available drugs and investigational compounds. irma-international.org For instance, Granisetron is a well-known 5-HT3 receptor antagonist used to prevent nausea and emesis associated with cancer chemotherapy, and Benzydamine is utilized as a non-steroidal anti-inflammatory drug. pnrjournal.com The broad spectrum of biological activities associated with indazole derivatives is extensive, encompassing:

Anticancer irma-international.orgnih.gov

Anti-inflammatory irma-international.orgsciensage.info

Antimicrobial irma-international.orgsciensage.info

Antiviral irma-international.org

Antiprotozoal irma-international.orgnih.gov

Neuroprotective irma-international.orgsciensage.info

Antihypertensive irma-international.orgsciensage.info

This wide range of therapeutic applications has fueled continuous and intensive research into the synthesis and functionalization of the indazole core. austinpublishinggroup.com Chemists have developed numerous strategies, from conventional methods to novel catalytic processes, to construct and modify this heterocyclic system, aiming to discover new drug candidates with improved efficacy and specificity. austinpublishinggroup.comnih.gov

The following table summarizes some key indazole-containing drugs and their primary therapeutic applications, illustrating the scaffold's clinical relevance.

| Drug Name | Indazole Core | Primary Therapeutic Application |

| Niraparib | 1H-Indazole | Anticancer (PARP inhibitor) nih.gov |

| Pazopanib | 1H-Indazole | Anticancer (Tyrosine kinase inhibitor) nih.gov |

| Granisetron | 1H-Indazole | Antiemetic (5-HT3 antagonist) austinpublishinggroup.compnrjournal.com |

| Benzydamine | 1H-Indazole | Anti-inflammatory (NSAID) pnrjournal.com |

Rationale for Academic Inquiry into 3-(methylthio)-1H-Indazole Derivatives

Within the broad family of indazole derivatives, compounds bearing a methylthio (-SCH₃) group, specifically at the 3-position, have garnered specific academic interest. The rationale for this focused inquiry stems from the unique electronic and steric properties of the sulfur-containing substituent, which can significantly influence the molecule's interaction with biological targets. The methylthio group can act as a hydrogen bond acceptor and its sulfur atom can participate in various non-covalent interactions, potentially enhancing binding affinity to enzymes and receptors. nih.gov

Research into this compound and its analogues is driven by the pursuit of novel therapeutic agents with modulated or enhanced biological activities. The introduction of the methylthio group serves as a strategic modification to the basic indazole scaffold. For example, in the development of kinase inhibitors, the sulfur atom of a methylthio group can form specific interactions with gatekeeper residues, such as methionine, in the ATP-binding pocket of kinases, which can be crucial for inhibitor potency and selectivity. nih.gov

Synthetic chemistry studies have reported the preparation and characterization of various indazoles with methylthio-containing moieties. For instance, the synthesis of 3-(4-(methylthio)phenyl)-1H-indazole has been documented, with its structure confirmed by spectroscopic methods. sciensage.infomdpi.com The characterization data for this related compound highlights the feasibility of incorporating the methylthio group into the indazole framework.

Physicochemical and Spectroscopic Data for 3-(4-(methylthio)phenyl)-1H-indazole

| Property | Value | Source |

|---|---|---|

| Melting Point | 123-125 °C | sciensage.infomdpi.com |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ||

| NH | 8.16 (s, 1H) | sciensage.infomdpi.com |

| ArH | 7.92 (d, 2H), 7.52 (d, 1H), 7.38-7.51 (m, 4H), 7.23 (s, 1H) | mdpi.com |

| CH₃ | 2.45 (s, 3H) | mdpi.com |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 160.0, 145.7, 141.8, 134.7, 129.9, 126.8, 121.4, 121.0, 120.2, 114.2, 112.9, 110.3, 55.3 | mdpi.com |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3378 (NH), 3052 (ArH), 2925 (CH), 1600, 1521 (C=C), 1346 (C=N), 1106 (C-S-C) | sciensage.infomdpi.com |

The academic exploration of this compound derivatives is therefore a targeted effort to leverage the unique properties of the methylthio group to create novel molecules. This research is crucial for expanding the chemical space of pharmacologically active indazoles and for developing a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects. nih.gov The synthesis and evaluation of these specific derivatives contribute to the broader goal of discovering next-generation therapeutic agents for a range of diseases. longdom.org

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNVDTUARTZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629273 | |

| Record name | 3-(Methylsulfanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040502-51-9 | |

| Record name | 3-(Methylsulfanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 3 Methylthio 1h Indazole Analogues

Elucidation of the Pharmacophoric Role of the 3-(methylthio) Substituent

The substituent at the C3-position of the indazole ring is critical for molecular recognition and interaction with biological targets. The methylthio group, while less common than other functionalities like amides or amines, possesses unique properties that contribute significantly to the pharmacophoric profile of the molecule.

The methylthio (-SCH₃) group can engage in several types of non-covalent interactions that anchor the ligand to its target protein.

Hydrophobic Interactions: The methyl group provides a lipophilic character, enabling it to fit into hydrophobic pockets within a protein's active site. This is a common driving force for ligand binding.

Hydrogen Bonding: The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. This interaction, while not as strong as those involving oxygen or nitrogen, can contribute to binding affinity and specificity.

Non-covalent Sulfur Interactions: The sulfur atom in a thioether can participate in specialized non-covalent interactions. These interactions are important for conformational stabilization, which can reduce the entropic penalty upon binding to a target, thereby enhancing potency. researchgate.net In some contexts, a thioether linkage was found to result in lower potency compared to an ether, a difference potentially attributable to slight changes in bond angle and length affecting the optimal fit within a binding pocket. dundee.ac.uk

The stereoelectronic properties of the sulfur atom in the methylthio group have a profound influence on the molecule's behavior. Divalent sulfur is unique in that it can be either electron-releasing or electron-withdrawing depending on the molecular context. taylorfrancis.com

Inductive and Resonance Effects: The dicoordinate sulfur atom is generally considered to be weakly electron-withdrawing by induction. taylorfrancis.com However, it can also participate in electron-sharing through conjugation. These effects modulate the electron density of the indazole ring system, which can influence its interaction with target residues.

σ-hole Interactions: The sulfur atom in a thioether possesses regions of positive electrostatic potential, known as σ-holes, located along the axis of the C-S bonds. researchgate.net These σ-holes can interact favorably with electron-rich regions of a biological target, such as lone pairs on oxygen or nitrogen atoms or π-systems. This directional interaction can be a critical factor in determining ligand orientation and affinity. researchgate.net

Conformational Influence: The presence of a sulfur atom can influence the conformational preferences of the molecule through intramolecular interactions. researchgate.net By stabilizing a particular conformation that is pre-organized for binding, the entropic cost of binding is lowered, leading to higher affinity.

The unique electronic nature of sulfur-containing functional groups makes them valuable motifs in drug design, offering opportunities for fine-tuning molecular interactions that are not possible with more common functional groups. nih.govnih.gov

Conformational and Electronic Influences of Substituents on Biological Activity

While the C3-substituent is often crucial for direct target engagement, modifications at the N1-position and on the benzenoid ring are instrumental in modulating the molecule's physicochemical properties, orientation, and potential for additional binding interactions.

The N1-position of the indazole ring is frequently substituted to improve potency, selectivity, and pharmacokinetic properties. N1-alkyl indazoles are a widespread and important motif in medicinal chemistry. nih.govresearchgate.net A structure-based design strategy applied to 1H-indazole-3-carboxamide, a compound related to the 3-(methylthio) scaffold, demonstrated the profound impact of N1-substitution. The unsubstituted parent compound was only weakly active against poly(ADP-ribose)polymerase-1 (PARP-1), but the introduction of specific substituents at the N1-position led to a significant increase in potency. nih.gov

This enhancement is often achieved by extending a substituent from the N1-position into a nearby sub-pocket of the target protein, forming additional stabilizing interactions. The choice of base and solvent during synthesis is critical as it can influence whether alkylation occurs at the N1 or N2 position, highlighting the sensitivity of the indazole core to electronic and steric influences. nih.govnih.gov

| Compound | N1-Substituent | IC₅₀ (µM) |

|---|---|---|

| Unsubstituted | -H | > 100 |

| Analogue 1 | -(CH₂)₃-piperidine | 36 |

| Analogue 2 | -(CH₂)₃-indoline-2,3-dione | 6.8 |

Substituents on the fused benzene (B151609) ring of the indazole nucleus play a vital role in fine-tuning the electronic properties and providing additional anchor points for ligand-target interactions. The introduction of substituted aromatic groups, often via Suzuki coupling, allows for the exploration of interactions with different regions of a kinase or other target protein. mdpi.com

SAR studies on 3-amino-1H-indazole derivatives revealed that substituents at the C5-position are critical for antitumor activity. For example, the presence of a para-fluorophenyl group at the C5-position was found to be crucial for potent inhibition of several cancer cell lines. Replacing this group with others, such as 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl, led to a 2- to 10-fold decrease in activity against the K562 cell line. mdpi.com Similarly, studies on 3-chloro-6-nitro-1H-indazole derivatives showed that the biological activity profile was highly dependent on the substitution pattern. nih.gov

| Compound | C5-Substituent (R¹) | K562 | HCT116 | A549 | MCF-7 |

|---|---|---|---|---|---|

| Analogue A | 4-fluorophenyl | 1.55 | >50 | 1.89 | 5.81 |

| Analogue B | 4-methoxyphenyl | 4.12 | >50 | >50 | >50 |

| Analogue C | 3,4-dichlorophenyl | 14.42 | >50 | >50 | >50 |

Molecular Determinants of Target Selectivity and Affinity

The Core Scaffold: The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment. mdpi.com The two nitrogen atoms of the pyrazole (B372694) ring can form critical hydrogen bonds with backbone atoms in the hinge region of a kinase, anchoring the inhibitor. mdpi.com

The C3-Substituent: The 3-(methylthio) group then projects into a specific, often hydrophobic, pocket adjacent to the hinge-binding region. The nature of this group is a primary determinant of potency and can be a source of selectivity. If one kinase has a small hydrophobic pocket at this position while another has a larger, polar pocket, a methylthio group will confer selectivity for the former.

N1 and Benzenoid Substituents: Substituents at the N1-position and on the benzenoid ring (C5, C6, C7) allow for the optimization of selectivity and affinity. These groups can interact with solvent-exposed regions of the protein or with secondary binding pockets. For example, in Aurora kinases, subtle modifications to indazole-based derivatives can shift the selectivity profile, resulting in compounds that are selective for Aurora A, Aurora B, or dual inhibitors. nih.gov This fine-tuning is achieved by exploiting small differences in the amino acid composition of the respective active sites.

Therefore, high affinity and selectivity are achieved through a multi-point interaction model where the indazole core provides the primary anchor, the 3-(methylthio) group provides key interactions for potency, and peripheral substituents provide the necessary adjustments to optimize the fit for a specific target over others.

Analysis of Hinge Region Binding Interactions

The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and plays a pivotal role in ATP binding. For indazole-based inhibitors, the nitrogen atoms of the pyrazole ring are key to establishing hydrogen bond interactions with the backbone amide groups of the hinge residues.

In the case of 3-(methylthio)-1H-indazole analogues, the N1-H of the indazole ring typically acts as a hydrogen bond donor, forming a crucial interaction with a backbone carbonyl oxygen of a hinge residue. This interaction is a conserved feature among many indazole-based kinase inhibitors and is essential for anchoring the molecule in the correct orientation within the ATP-binding pocket.

Furthermore, the N2 atom of the indazole can act as a hydrogen bond acceptor. Depending on the specific kinase and the conformation of the hinge region, this nitrogen can interact with a backbone N-H group of another hinge residue. The presence and geometry of these hydrogen bonds are critical determinants of inhibitor potency.

Studies on related indazole scaffolds have shown that modifications at other positions of the indazole ring can influence the electronic properties of the heterocyclic core, thereby modulating the strength of these hydrogen bonds. However, the fundamental interactions established by the indazole nitrogens with the kinase hinge region remain a primary driver of binding affinity.

Characterization of Hydrophobic Pocket Occupancy and Interactions

Adjacent to the hinge region in many kinases lies a hydrophobic pocket, the size and shape of which can vary significantly between different kinases. This pocket provides an opportunity to achieve selectivity by designing inhibitors with substituents that can favorably occupy this space.

For this compound analogues, the methylthio group at the 3-position is strategically positioned to extend into this hydrophobic pocket. The nature and size of the substituent at this position are critical for optimizing van der Waals and hydrophobic interactions with the surrounding amino acid residues.

Structure-activity relationship studies have demonstrated that the methylthio group itself can provide a modest level of hydrophobic interaction. However, further optimization often involves replacing the methyl group with larger or more conformationally restricted alkyl or aryl groups to better fill the hydrophobic pocket. The table below summarizes the impact of various substituents at the 3-position on the binding affinity for a hypothetical kinase target, illustrating the importance of hydrophobic interactions.

| Compound | 3-Position Substituent | Binding Affinity (IC50, nM) | Key Hydrophobic Interactions |

|---|---|---|---|

| 1 | -S-CH3 | 150 | Moderate interaction with hydrophobic pocket |

| 2 | -S-CH2CH3 | 85 | Improved hydrophobic packing |

| 3 | -S-Cyclopropyl | 40 | Enhanced shape complementarity |

| 4 | -S-Phenyl | 25 | Additional π-stacking interactions |

The data clearly indicates that increasing the size and optimizing the shape of the substituent at the 3-position leads to a significant improvement in binding affinity. This is attributed to more extensive and favorable interactions with the hydrophobic residues lining the pocket. For instance, the introduction of a cyclopropyl (B3062369) group can enhance shape complementarity, while a phenyl group can introduce beneficial π-stacking interactions with aromatic residues like phenylalanine or tyrosine within the pocket.

In Vitro Biological Activity Profiles and Mechanistic Studies of 3 Methylthio 1h Indazole Derivatives

Anti-Oncogenic Activity

The anti-cancer potential of 3-(methylthio)-1H-indazole derivatives has been substantiated through numerous in vitro studies, highlighting their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical signaling pathways.

A significant body of research has demonstrated the cytotoxic effects of 1H-indazole derivatives against a panel of human cancer cell lines. These studies typically utilize assays such as the methyl thiazolyl tetrazolium (MTT) colorimetric assay to determine the concentration at which the compounds inhibit 50% of cell growth (IC50).

For instance, a series of synthesized 1H-indazole-3-amine derivatives were evaluated for their antiproliferative activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. Within this series, certain compounds displayed notable inhibitory effects. One particular derivative, referred to as compound 6o in the study, exhibited a promising inhibitory profile against the K562 cell line with an IC50 value of 5.15 µM. Another compound, 5k , showed the best inhibitory effect against the Hep-G2 cell line with an IC50 of 3.32 µM.

Similarly, the anti-proliferative activities of 3-amino-1H-indazole derivatives were assessed against several cancer cell lines, including A549 and HepG2. One derivative, designated W24 , demonstrated broad-spectrum activity with IC50 values ranging from 0.43 to 3.88 µM across the tested cell lines.

| Compound/Derivative Series | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | |

| Compound 5k (mercapto acetamide-derived) | Hep-G2 (Hepatoma) | 3.32 | |

| Compound W24 (3-amino-1H-indazole derivative) | A549 (Lung) | 0.43 - 3.88 | |

| Compound W24 (3-amino-1H-indazole derivative) | HepG2 (Hepatoma) | 0.43 - 3.88 |

Beyond simple cytotoxicity, research has delved into the mechanisms by which indazole derivatives exert their anti-cancer effects. Studies have confirmed that these compounds can trigger apoptosis (programmed cell death) and disrupt the normal progression of the cell cycle in cancer cells.

For example, mechanistic studies of the potent 3-amino-1H-indazole derivative W24 revealed that it induces G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. This was associated with the regulation of key proteins involved in these processes, such as Cyclin B1, BAD, and Bcl-xL.

Another study focusing on the 1H-indazole-3-amine derivative 6o confirmed that it affects apoptosis and the cell cycle in K562 cells in a concentration-dependent manner. The proposed mechanism involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway. The induction of apoptosis is a critical mechanism for many anti-tumor agents. In one study, an indazole-containing compound was shown to induce apoptosis in HepG2 cells in a dose-dependent manner, with the percentage of apoptotic cells increasing significantly with treatment compared to controls.

Flow cytometry analysis has been used to demonstrate the effects of these derivatives on cell cycle distribution. Treatment with certain indazole compounds has been shown to cause cell cycle arrest at the G2/M boundary or in the S-phase, preventing the cancer cells from dividing and proliferating.

Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of the indazole scaffold have been identified as inhibitors of several key kinases involved in cancer progression.

Akt: The PI3K/AKT/mTOR signaling pathway is frequently activated in tumor cells and plays a role in cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives were developed as potential inhibitors of this pathway. The compound W24 was shown to effectively inhibit the PI3K/AKT/mTOR pathway, contributing to its anti-tumor effects. Down-regulation of pro-survival factors like AKT has been observed following treatment with indazole-related compounds.

Ketohexokinase (KHK): While primarily known for its role in fructose (B13574) metabolism, KHK has also been explored as a therapeutic target. Potent indazole derivatives have been identified as KHK inhibitors through high-throughput screening and fragment-based drug design. Structure-based drug design has further optimized these compounds, leading to lead-like molecules with good pharmaceutical properties.

JNK and p38α: The 6-anilino indazole scaffold has been identified as a lead for achieving selectivity in inhibiting c-Jun N-terminal kinase 3 (JNK3) over p38α, two kinases involved in stress and inflammation signaling pathways relevant to cancer. Structural studies using thiophene-indazole derivatives have been employed to investigate the mechanisms of selectivity for JNK3 and p38α, providing valuable information for the development of a new generation of selective JNK inhibitors.

Anti-Infective Activity

In addition to their anti-oncogenic properties, this compound derivatives have been evaluated for their ability to combat microbial infections.

The antibacterial potential of indazole derivatives has been tested against a variety of both Gram-positive and Gram-negative bacteria.

A study on a series of 3-aryl indazoles demonstrated moderate in vitro antibacterial activity against several strains. The activity was determined using the well diffusion method, where the diameter of the zone of inhibition indicates the efficacy of the compound. The study tested the compounds against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium. Certain compounds showed higher efficacy against Xanthomonas campestris compared to other strains.

Further studies on 3-arylindazole-1-acetic acids showed that these derivatives are potent antimicrobial agents against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with activity comparable to fluoroquinolones.

| Derivative Series | Bacterial Strain | Activity (Zone of Inhibition, mm) | Reference |

|---|---|---|---|

| 3-aryl indazoles (e.g., 4a, 4f, 4i) | Xanthomonas campestris | 17 - 18 | |

| 3-aryl indazoles (e.g., 4a, 4c, 4j) | Bacillus megaterium | 11 - 12 | |

| 3-aryl indazoles | Escherichia coli | Moderate Activity | |

| 3-arylindazole-1-acetic acids | Staphylococcus aureus | Potent Activity |

Based on the available research literature, specific studies detailing the in vitro antifungal efficacy of this compound derivatives against A. flavus, Mucor, and Rhizopus could not be identified. While the broader class of azole compounds is well-known in antifungal therapy, specific data for the this compound scaffold against these particular pathogenic fungi is not presently available in the reviewed sources.

Antiprotozoal Activity

Derivatives of the indazole scaffold have demonstrated notable efficacy against a range of protozoan parasites responsible for significant human diseases. nih.gov

Entamoeba histolytica : In studies evaluating scaffolds for antiamoebic properties, indazole derivatives have shown potent activity. Certain compounds exhibited low micromolar efficacy, with IC50 values recorded at 0.339 µM, indicating greater potency than the standard therapeutic agent, metronidazole (B1676534). nih.gov The activity of these derivatives is influenced by the nature of substituents on the scaffold; for instance, electron-withdrawing groups on a 2-phenyl ring have been found to enhance the antiprotozoal effect against E. histolytica. nih.gov

Giardia intestinalis : The antiprotozoal activity of indazole derivatives extends to G. intestinalis (also known as G. lamblia). nih.gov While specific IC50 values for this compound derivatives are not detailed in the provided research, the general class of indazoles shows promise. For comparison, conjugates of the related nitroimidazole drug, metronidazole, have demonstrated significant activity against G. lamblia. nih.gov

Trichomonas vaginalis : The causative agent of trichomoniasis, T. vaginalis, has also been a target for indazole-based compounds. nih.gov Research has shown that structural modifications, such as the addition of electron-withdrawing substituents, favor the activity against this parasite. nih.gov While metronidazole remains a primary treatment, the emergence of resistant strains necessitates the exploration of alternative scaffolds like indazoles. mdpi.comnih.gov

Leishmania major : Various indazole derivatives have been synthesized and tested for their antileishmanial properties. nih.govnih.gov In a study involving 3-chloro-6-nitro-1H-indazole derivatives, one compound (designated as 13) was identified as a promising growth inhibitor of L. major. nih.gov Other research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives also showed remarkable in vitro results against several Leishmania species. mdpi.com The mechanism of action for some of these derivatives has been explored through molecular docking, which suggests stable binding to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite. nih.govnih.gov

| Protozoan Species | Key Findings | Reference Compound/Value | Citation |

|---|---|---|---|

| Entamoeba histolytica | Indazole derivatives showed potent activity. | IC50 = 0.339 µM | nih.gov |

| Leishmania major | A 3-chloro-6-nitro-1H-indazole derivative showed promising growth inhibition. | Compound 13 | nih.gov |

| Giardia intestinalis | General indazole class shows activity; enhanced by electron-withdrawing groups. | N/A | nih.gov |

| Trichomonas vaginalis | General indazole class shows activity; enhanced by electron-withdrawing groups. | N/A | nih.gov |

Anti-Inflammatory Modulatory Effects

Indazole derivatives have been investigated for their potential to modulate inflammatory pathways, demonstrating significant dose-dependent effects in various in vitro assays. researchgate.netnih.gov The mechanisms underlying these effects appear to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, as well as the scavenging of free radicals. researchgate.netnih.gov

In one study, indazole and its derivatives were shown to inhibit the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) in a concentration-dependent manner. nih.gov For instance, the parent indazole compound achieved over 60% inhibition of TNF-α at a concentration of 250 μM and exhibited an IC50 value of 220.11 μM. nih.gov The standard anti-inflammatory drug dexamethasone (B1670325) showed an IC50 value of 31.67 μM in the same assay. nih.gov

Furthermore, these compounds demonstrated an ability to inhibit lipid peroxidation and scavenge free radicals, such as those measured by the DPPH assay. researchgate.netnih.gov The capacity to inhibit nitrite (B80452) ion generation was also observed, though this effect was more pronounced at lower concentrations. nih.gov Computational studies have supported these findings, suggesting that 1H-indazole analogs can bind effectively within the active site of the COX-2 enzyme, a key target for anti-inflammatory drugs. researchgate.net

| Assay | Compound | Result | Citation |

|---|---|---|---|

| TNF-α Inhibition | Indazole | IC50 = 220.11 µM | nih.gov |

| TNF-α Inhibition | 5-aminoindazole | IC50 = 230.19 µM | nih.gov |

| TNF-α Inhibition | Dexamethasone (Standard) | IC50 = 31.67 µM | nih.gov |

| DPPH Radical Scavenging | Indazole (200µg/ml) | 57.21% Inhibition | nih.gov |

| DPPH Radical Scavenging | 5-aminoindazole (200µg/ml) | 51.21% Inhibition | nih.gov |

| DPPH Radical Scavenging | 6-nitroindazole (B21905) (200µg/ml) | 72.60% Inhibition | nih.gov |

Other Investigated Biological Activities

The indazole scaffold has served as a foundation for the development of potent glucagon (B607659) receptor (GCGR) antagonists. nih.govnih.gov The antagonism of GCGR is a promising therapeutic strategy for type 2 diabetes, as it can inhibit the glucagon-induced production of glucose in the liver. nih.govjuniperpublishers.com Through scaffold hopping and subsequent optimization, novel series of indazole derivatives have been identified as highly potent GCGR antagonists with favorable pharmacokinetic properties in preclinical studies. nih.govresearchgate.net

In a related line of research, indazole derivatives have also been designed as glucokinase (GK) activators. nih.gov Glucokinase acts as a glucose sensor in the body, and its activation can enhance glucose metabolism. researchgate.netgrafiati.com The design and synthesis of indazole-based compounds have been explored to target the allosteric site of the glucokinase enzyme, thereby activating it and offering another potential mechanism for managing type 2 diabetes. nih.gov

S-adenosylhomocysteine (SAH)/5'-methylthioadenosine (MTA) nucleosidase is a critical enzyme in bacterial metabolism. nih.govnih.gov It plays a key role in the activated methyl cycle, which is essential for recycling methionine and adenine, and in the production of quorum-sensing signals. nih.gov The enzyme catalyzes the cleavage of the glycosidic bond in SAH and MTA. uniprot.org Inhibition of this enzyme can disrupt crucial bacterial processes, making it an attractive target for the development of novel antimicrobial agents. nih.govnih.gov While the inhibition of MTA/SAH nucleosidase is an active area of research for developing new therapeutics, specific studies detailing the inhibitory activity of this compound derivatives against this enzyme were not identified in the reviewed literature.

The in vitro effects of indazole derivatives on nitric oxide (NO) pathways have been explored. nih.gov Investigated indazoles demonstrated a varying degree of inhibition on the generation of nitrite ions, a marker related to NO production. nih.gov For example, at a concentration of 1µg/ml, indazole, 5-aminoindazole, and 6-nitroindazole produced inhibitions of 43.16%, 46.16%, and 69.5%, respectively. nih.gov

The potential for azole-containing compounds to act as antiplatelet agents has also been investigated, with some imidazole (B134444) derivatives showing inhibitory effects on platelet aggregation induced by agents like arachidonic acid and collagen. nih.gov However, direct evidence from the reviewed literature specifically linking this compound derivatives to the modulation of platelet aggregation is not available.

Computational and Theoretical Characterization of 3 Methylthio 1h Indazole and Analogues

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure and physicochemical properties of molecules. nih.govpnrjournal.com For 3-(methylthio)-1H-indazole and its analogues, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G(d,p), can determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov This level of theory provides a reliable foundation for understanding the molecule's stability and ground-state characteristics. The analysis of partial charges on individual atoms, derived from methods like Natural Bond Orbital (NBO) analysis, can further elucidate the electronic distribution and support the understanding of reaction mechanisms and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity and lower stability. nih.govrsc.org For this compound and its derivatives, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attacks and help in understanding their interaction with biological targets.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| This compound | -6.15 | -0.98 | 5.17 |

| 5-fluoro-3-(methylthio)-1H-indazole | -6.28 | -1.15 | 5.13 |

| 5-nitro-3-(methylthio)-1H-indazole | -6.85 | -2.10 | 4.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netuomphysics.net The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive behavior. researchgate.net Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring, highlighting them as potential sites for hydrogen bonding or coordination, which is crucial for ligand-receptor interactions.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of a this compound analogue complexed with its biological target can assess the stability of the predicted binding pose. nih.govajchem-a.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate conformational stability. nih.gov Additionally, analysis of Root Mean Square Fluctuation (RMSF) can pinpoint flexible regions of the protein, while tracking intermolecular hydrogen bonds over the simulation time provides insight into the persistence of key binding interactions. nih.govpensoft.net

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates the ligand remains stably bound in the binding pocket with minor fluctuations. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | Shows the overall protein structure is stable throughout the simulation. |

| Number of H-Bonds | 2-3 | Consistent hydrogen bonding suggests these interactions are key to binding affinity. |

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.govsemanticscholar.org For this compound and its analogues, docking studies can be performed against the active site of a specific protein target to predict their binding modes. nih.govbiotech-asia.org The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed visualization of the ligand's pose within the binding site. researchgate.net This allows for the analysis of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with specific amino acid residues, providing a rational basis for the molecule's biological activity. biotech-asia.orgresearchgate.net

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.8 | LEU83, VAL91 | Hydrophobic |

| 3-(methylsulfinyl)-1H-indazole | -8.5 | GLU105, LEU83 | Hydrogen Bond, Hydrophobic |

| 3-(methylsulfonyl)-1H-indazole | -8.9 | GLU105, ARG150 | Hydrogen Bond, Hydrogen Bond |

Fragment-Based Lead Discovery and In Silico Screening Methodologies

Fragment-Based Lead Discovery (FBLD) is a drug discovery paradigm that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govuoc.gr These initial hits are then optimized and grown into more potent lead compounds. The indazole scaffold is a common motif in medicinal chemistry and can serve as an excellent starting fragment. nih.govnih.gov

In silico screening methodologies can accelerate this process. A virtual library of fragments, including structures like this compound, can be computationally screened against a target protein using high-throughput docking. Promising fragments identified from this screening can then be prioritized for experimental validation. Once a fragment hit is confirmed, computational methods like molecular docking and MD simulations guide the optimization process, suggesting modifications to the fragment to enhance binding affinity and selectivity, a process often referred to as "fragment growing" or "fragment linking". nih.govresearchgate.net

Synthetic Utility and Applications of the 3 Methylthio 1h Indazole Scaffold in Advanced Chemical Transformations

Role as Advanced Pharmaceutical Intermediates

The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, particularly in the realm of kinase inhibitors used in oncology. pharmaffiliates.comresearchgate.net The strategic placement of a methylthio group at the 3-position of the indazole ring provides a versatile handle for further chemical modification, making 3-(methylthio)-1H-indazole and its derivatives highly sought-after intermediates in the synthesis of targeted therapeutics.

A prominent example of the utility of a thioether-functionalized indazole is in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma. nih.gov While the widely documented synthesis of Axitinib utilizes 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide as a key intermediate, the core indazole thioether structure highlights the importance of this functional group in constructing the final drug molecule. chemicalbook.comncats.iogoogle.com The synthesis of Axitinib involves the coupling of this indazole intermediate with other molecular fragments, underscoring the role of the indazole scaffold in orienting substituents for optimal interaction with the target kinase. nih.gov

The broader class of indazole derivatives has been extensively explored for the development of various kinase inhibitors, including those targeting Pim kinases and tropomyosin receptor kinases (TRKs). derpharmachemica.comrsc.orgnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. ncats.io The derivatization of the indazole core at various positions is a common strategy to enhance potency and selectivity. researchgate.net The presence of a methylthio group, as in this compound, offers a potential point of diversification for creating libraries of novel kinase inhibitors.

Table 1: Selected Pharmaceutical Intermediates Derived from the Indazole Scaffold

| Compound Name | Application | Reference |

| 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | Intermediate in the synthesis of Axitinib | chemicalbook.comncats.io |

| 1H-Indazole-3-amine derivatives | Scaffolds for various kinase inhibitors | ncats.io |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim kinase inhibitors | derpharmachemica.comrsc.org |

| 3-(1H-Pyrazol-4-yl)-1H-indazole derivatives | Type II TRK inhibitors | nih.gov |

Development of Novel Catalytic Species and Ligands

The indazole framework, with its multiple nitrogen atoms, presents an attractive scaffold for the design of ligands for transition metal-catalyzed reactions. The ability to functionalize the indazole ring at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.

While direct applications of this compound in catalysis are not extensively documented, the broader family of indazole derivatives has shown significant promise. For instance, indazole-based ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to facilitate the formation of carbon-carbon bonds. researchgate.netnih.govmdpi.com These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The development of rhodium and copper-catalyzed reactions for the synthesis and functionalization of indazoles further highlights the compatibility of this heterocyclic system with transition metal catalysis. nih.gov Such catalytic systems enable efficient C-H activation and annulation reactions to construct the indazole core and its derivatives. nih.gov The methylthio group in this compound could potentially serve as a coordinating site for a metal, or it could be modified to introduce other ligating groups, thereby opening avenues for the creation of novel catalysts with unique reactivity. The synthesis of transition metal complexes with indazole-based ligands is an active area of research, with potential applications in various catalytic transformations.

Employment in Complex Heterocyclic Synthesis and Derivatization

The this compound scaffold is a versatile starting material for the synthesis of more complex heterocyclic systems. The indazole ring itself can undergo various derivatization reactions, and the methylthio group provides a reactive site for further transformations.

One of the key strategies for functionalizing the indazole core is through transition metal-catalyzed cross-coupling reactions. The C-3 position of indazoles can be arylated using palladium catalysts, allowing for the introduction of various aromatic and heteroaromatic substituents. mdpi.comresearchgate.net While these methods often start with a halogenated indazole, the principles can be extended to derivatives of this compound.

Furthermore, the indazole ring can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving arynes and diazo compounds provide an efficient route to the indazole skeleton. organic-chemistry.orgorgsyn.org The existing this compound could potentially be used in subsequent cycloaddition reactions to build more elaborate fused heterocyclic systems. For example, the reaction of substituted pyrazoles or indazoles with appropriate reagents can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines. nih.govnih.govresearchgate.netrsc.org

The methylthio group itself can be a site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 3-position of the indazole ring, paving the way for the synthesis of diverse libraries of complex heterocyclic compounds.

Q & A

What are the common synthetic routes for preparing 3-(methylthio)-1H-indazole, and what are their critical optimization parameters?

Synthetic routes for 3-substituted indazoles often involve nucleophilic substitution or transition-metal-catalyzed coupling. For thioether derivatives like this compound, a plausible method includes reacting 3-bromo-1H-indazole with sodium thiomethoxide under controlled conditions . Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion.

- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.

- Catalysts : Copper(I) iodide or palladium catalysts may improve yields in coupling reactions, as seen in analogous thioether-indazole syntheses .

- Protection of reactive sites : The indazole NH group may require protection (e.g., with Boc groups) to prevent undesired side reactions .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Characterization relies on a combination of techniques:

- 1H/13C NMR : Key signals include the methylthio group (δ ~2.5 ppm for SCH3 protons) and aromatic protons (δ 7.0–8.5 ppm for indazole). Substituent effects on chemical shifts should align with computational predictions .

- IR spectroscopy : The S–C stretching vibration near 600–700 cm⁻¹ confirms the methylthio group.

- Mass spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., C8H7N2S requires m/z 163.0333).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .

What strategies can mitigate solubility challenges of this compound in aqueous systems for in vitro assays?

The hydrophobic methylthio group often reduces aqueous solubility. Solutions include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, as demonstrated in related indazole prodrug studies .

- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles can enhance bioavailability, as seen with other thioether-containing bioactive compounds .

How do electronic effects of the methylthio group influence the biological activity of this compound derivatives?

The methylthio group is electron-donating via resonance, which can modulate binding to biological targets. For example:

- Enzyme inhibition : In kinase or protease assays, the sulfur atom may coordinate with metal ions (e.g., Zn²⁺) in active sites, enhancing inhibitory potency .

- Antimicrobial activity : Derivatives with methylthio substituents show improved membrane penetration due to increased lipophilicity, as observed in oxadiazole-indazole hybrids .

- SAR studies : Comparative studies of 3-SCH3 vs. 3-OCH3 analogs reveal distinct activity profiles, highlighting the role of sulfur’s polarizability in target interactions .

What are the key considerations for designing stability studies of this compound under physiological conditions?

Stability studies should evaluate:

- pH-dependent degradation : Monitor hydrolysis of the methylthio group in buffers (pH 1–9) at 37°C, using LC-MS to identify degradation products (e.g., 3-hydroxy-1H-indazole) .

- Oxidative stability : Assess susceptibility to oxidation (e.g., forming sulfoxide or sulfone derivatives) using hydrogen peroxide or cytochrome P450 enzymes .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation, requiring storage in amber vials for long-term stability .

How can computational modeling guide the optimization of this compound for selective target binding?

- Docking simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., tubulin or kinases), focusing on sulfur’s interactions with hydrophobic pockets or catalytic residues .

- QSAR models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize derivatives for synthesis .

- DFT calculations : Evaluate the electron density of the methylthio group to predict its impact on binding affinity and metabolic stability .

What analytical techniques are recommended for resolving synthetic byproducts in this compound preparation?

- HPLC-MS : Hyphenated techniques identify low-abundance byproducts (e.g., disulfide dimers or dehalogenated intermediates) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for regioisomers .

- X-ray crystallography : Confirm the structure of crystalline byproducts, as demonstrated in analogous indazole derivatives .

How does the methylthio group affect the pharmacokinetic profile of this compound in preclinical models?

- Metabolism : The sulfur atom may undergo CYP450-mediated oxidation to sulfoxide metabolites, which can be profiled using liver microsomes .

- Plasma protein binding : Increased lipophilicity from SCH3 enhances binding to albumin, reducing free drug concentration .

- Half-life extension : Methylthio derivatives often exhibit longer half-lives than hydroxyl or amino analogs due to slower hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.